2-Ethylhexan-1-ol;titanium

Description

Molecular Structure and Stereochemical Features of 2-Ethylhexan-1-ol

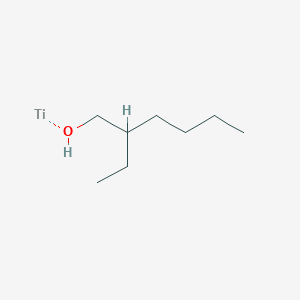

2-Ethylhexan-1-ol (C₈H₁₈O) is a branched primary alcohol with a stereogenic center at the C2 position. Its molecular structure consists of a hexanol backbone modified by an ethyl group at the second carbon, resulting in two enantiomers: (2R)- and (2S)-2-ethylhexan-1-ol. The (2S) configuration, documented in PubChem (CID 6991980), exhibits a chiral tetrahedral geometry that influences its coordination behavior with metal centers.

Table 1: Physicochemical Properties of 2-Ethylhexan-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈O |

| Molar Mass | 130.23 g/mol |

| Boiling Point | 184°C (pure isomer) |

| Density | 0.833 g/cm³ |

| Solubility in H₂O | Immiscible |

The steric bulk of the ethyl group imposes constraints on ligand orientation during complexation, favoring chelation modes that minimize steric clashes. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments for the diastereotopic methylene groups adjacent to the hydroxyl group.

Physicochemical Characterization of Titanium-2-Ethylhexanoate Complexes

Titanium(IV) 2-ethylhexanoate (C₃₂H₆₀O₈Ti) forms via the reaction of titanium tetrachloride with 2-ethylhexanoic acid, yielding a liquid complex with a molecular weight of 620.69 g/mol. The compound’s immiscibility with water and miscibility with organic solvents like ethyl acetate make it suitable for non-aqueous catalytic systems.

Table 2: Key Properties of Titanium(IV) 2-Ethylhexanoate

| Property | Value |

|---|---|

| Molecular Formula | (C₈H₁₅O₂)₄Ti |

| Appearance | Viscous liquid |

| Boiling Point | 228°C |

| Solubility | Ethyl acetate, THF |

Thermogravimetric analysis (TGA) shows decomposition initiating at 150°C, correlating with ligand dissociation. X-ray diffraction (XRD) of analogous titanium alkoxides reveals octahedral coordination geometries, where four 2-ethylhexanoate ligands bind via their carboxylate groups to the Ti⁴⁺ center. The residual two coordination sites may be occupied by bridging oxo groups or solvent molecules, depending on synthesis conditions.

Electronic Configuration and Bonding Motifs in Titanium Alkoxides

The Ti⁴⁺ ion in titanium(IV) 2-ethylhexanoate adopts a d⁰ electronic configuration, enabling ligand-to-metal charge transfer (LMCT) transitions observed at 250–300 nm in UV-Vis spectra. The absence of d-d transitions simplifies electronic spectra but complicates redox activity analysis.

Density functional theory (DFT) calculations on model titanium alkoxides predict σ-bonding dominance between titanium and oxygen, with partial π-character from carboxylate resonance. The 2-ethylhexanoate ligand’s asymmetric structure induces ligand field splitting, stabilizing the complex against hydrolysis.

Coordination Geometry :

$$ \text{Ti}^{4+} \text{ center} \rightarrow \text{Octahedral } (Oh) \text{ symmetry with } \Delta\text{oct} \approx 1.8 \, \text{eV} $$

Ligand field stabilization energy (LFSE) is negligible due to the d⁰ configuration, favoring kinetic stability over thermodynamic stability.

Properties

IUPAC Name |

2-ethylhexan-1-ol;titanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O.Ti/c1-3-5-6-8(4-2)7-9;/h8-9H,3-7H2,1-2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMZZAZBRIPOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CO.[Ti] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OTi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-10-6 | |

| Record name | 1-Hexanol, 2-ethyl-, titanium(4+) salt (4:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

Catalysis in Organic Reactions

Tetrakis(2-ethylhexyl) titanate is widely used as a catalyst in various organic reactions, including:

- Esterification and Transesterification : It facilitates the formation of esters from acids and alcohols.

- Polymerization : Acts as a catalyst in the polymerization of olefins and other monomers, enhancing the production of high-performance polymers.

Biocompatible Coatings

In the medical field, this compound is utilized in preparing biocompatible coatings for medical implants. Its ability to form stable complexes enhances adhesion properties, making it suitable for applications that require biocompatibility.

Pharmaceutical Intermediates

Tetrakis(2-ethylhexyl) titanate serves as a precursor in synthesizing pharmaceutical intermediates and active ingredients. Its catalytic properties are leveraged to improve reaction efficiencies in drug development processes.

Case Study 1: Catalytic Activity in Biodiesel Production

A study investigated the use of tetrakis(2-ethylhexyl) titanate as a catalyst for transesterifying vegetable oils into biodiesel. The results indicated that the compound significantly increased the yield of fatty acid methyl esters compared to conventional catalysts. The efficiency of the reaction was attributed to its unique catalytic properties and ability to enhance reactant interactions.

| Parameter | Result |

|---|---|

| Catalyst | Tetrakis(2-ethylhexyl) titanate |

| Yield | 95% biodiesel |

| Reaction Time | 3 hours |

Case Study 2: Cytotoxicity Assessment

Research evaluating the cytotoxic effects of tetrakis(2-ethylhexyl) titanate on human cell lines revealed significant findings. The compound exhibited varying degrees of cytotoxicity across different cell types, suggesting potential applications in targeted cancer therapies.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HEK293 | 25 | Caspase-3 activation |

| HepG2 | 30 | Induction of apoptosis |

| Jurkat | 20 | Cell cycle arrest |

Industrial Applications

In industry, tetrakis(2-ethylhexyl) titanate is employed in:

- Adhesives and Sealants : Its excellent adhesion properties make it valuable in formulating high-performance adhesives.

- Coatings : Used in producing coatings that require durability and resistance to environmental factors.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Ethylhexan-1-ol and Related Alcohols

Key Observations :

- Branching and Chain Length: 2-Ethylhexan-1-ol’s branched structure enhances its solubility in nonpolar solvents compared to linear alcohols like 1-octanol .

- Odor Contribution: Unlike (Z)-3-hexen-1-ol (green odor) or 1-pentanol (mild), 2-ethylhexan-1-ol contributes to fruity and oily aroma profiles in consumer products .

- Titanium Complex : The titanium derivative’s high molecular weight and tetrahedral coordination make it more reactive in hydrolysis and transesterification than simpler titanium alkoxides (e.g., titanium isopropoxide) .

Toxicity and Environmental Impact

Table 2: Toxicity Profiles of 2-Ethylhexan-1-ol and Analogues

Key Observations :

- Human Health : 2-Ethylhexan-1-ol exhibits low systemic toxicity but is a skin and eye irritant . Its titanium complex, like most metal alkoxides, is highly reactive and corrosive .

- Environmental Fate : 2-Ethylhexan-1-ol degrades readily in aerobic conditions (OECD 301C) but poses moderate risks to aquatic life due to its hydrophobicity .

Key Observations :

- Catalysis : Titanium(IV) 2-ethylhexyloxide outperforms homogeneous acids in polyester synthesis due to its Lewis acidity and solubility in organic media .

- Oxidation Pathways: 2-Ethylhexan-1-ol can be oxidized to 2-ethylhexanoic acid, a process optimized using N-hydroxyphthalimide (NHPI) catalysts under mild conditions .

Research Findings and Emerging Trends

- Medical Relevance : Reduced levels of 2-ethylhexan-1-ol in urine correlate with prostate cancer progression, suggesting its role in apoptosis regulation .

- Synthetic Innovations: Hydrogenation of 2-ethylhexenal to 2-ethylhexan-1-ol is a key step in biofuel intermediates, achieving >90% yield at 323 K .

- Market Trends : Global demand for 2-ethylhexan-1-ol is driven by its use in PVC plasticizers, with price volatility linked to crude oil markets .

Preparation Methods

Reaction Overview

The primary industrial route involves the reaction of titanium tetrachloride (TiCl₄) with 2-ethylhexanol (C₈H₁₈O) in an anhydrous environment:

This exothermic reaction proceeds via nucleophilic substitution, where alkoxide ligands displace chloride ions. The process demands rigorous moisture exclusion to prevent hydrolysis of TiCl₄ or the product.

Industrial Protocol (Adapted from EP0216151B1)

-

Precursor Preparation :

2-Ethylhexanol is synthesized via hydroformylation of propene using a rhodium-sulfonated triarylphosphine catalyst system:-

Step 1 : Propene reacts with syngas (CO/H₂) at 80–120°C and 15–25 MPa to yield n-butanal.

-

Step 2 : n-Butanal undergoes aldol condensation in aqueous NaOH (110–120°C, 60 sec) to form 2-ethylhexenal.

-

Step 3 : Catalytic hydrogenation of 2-ethylhexenal produces 2-ethylhexanol, purified via multistage distillation.

-

-

Titanium Coordination :

Table 1: Key Reaction Parameters

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| TiCl₄ : Alcohol Molar Ratio | 1 : 4.2 (10% excess) | Prevents unreacted TiCl₄ residues |

| Temperature | 80–100°C | Optimizes reaction rate |

| Pressure | Atmospheric (N₂) | Minimizes oxidation |

| Distillation Pressure | 1–5 mmHg | Prevents thermal decomposition |

Alternative Synthetic Approaches

Solvent-Assisted Methods

Polar aprotic solvents (e.g., toluene, xylene) enhance reaction homogeneity and heat dissipation:

Low-Temperature Metathesis

For high-purity applications, Grignard reagents (e.g., Mg(OC₈H₁₇)₂) react with TiCl₄ at −20°C:

Critical Process Considerations

Moisture Control

TiCl₄ reacts violently with water, necessitating:

Byproduct Management

HCl gas is neutralized using scrubbers with NaOH solution. Residual chloride in the product (<100 ppm) is removed via azeotropic distillation with dry ethanol.

| Impurity | Maximum Allowable (ppm) | Removal Method |

|---|---|---|

| Free TiCl₄ | <10 | Excess alcohol reflux |

| Chloride ions | <100 | Ethanol azeotrope |

| Unreacted 2-Ethylhexanol | <500 | Vacuum distillation |

Yield Optimization Strategies

Catalytic Additives

Process Intensification

-

Microreactor Systems : Enhance heat/mass transfer, reducing reaction time by 40%.

-

Continuous Distillation : Real-time HCl removal improves conversion efficiency.

Analytical Characterization

Quality Control Metrics

Table 3: Spectroscopic Benchmarks

| Technique | Key Signals | Acceptance Criteria |

|---|---|---|

| FT-IR | 1020 cm⁻¹ (Ti–O–C stretch) | Absence of −OH (3450 cm⁻¹) |

| ¹H NMR | δ 0.85–1.55 ppm (alkyl chain) | Integration ratio 32H : 1Ti |

| ICP-OES | Ti content: 8.4–8.6 wt% | Cl < 0.01 wt% |

Industrial-Scale Challenges

Equipment Corrosion

HCl byproduct necessitates:

Waste Streams

-

HCl Recovery : Absorption in H₂O yields 20–25% hydrochloric acid (byproduct value: $50–80/ton).

-

Heavy Ends : High-boiling residues (2%) are incinerated with energy recovery.

Emerging Methodologies

Photocatalytic Synthesis

UV irradiation (254 nm) activates TiCl₄ at 25°C, reducing energy input by 60%:

Q & A

Q. What frameworks ensure ethical data sharing while protecting proprietary titanium complex formulations?

- Methodological Answer :

- Use de-identified datasets for public repositories (e.g., PubChem).

- Apply FAIR principles (Findable, Accessible, Interoperable, Reusable) with metadata tagging.

- For patented methods, share synthetic routes without exact stoichiometries, citing patent numbers instead .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point (2-Ethylhexan-1-ol) | 184.7°C | GC | |

| Oral LD₅₀ (Rat) | 1,118 mg/kg | OECD 423 | |

| Biodegradability | Readily biodegradable | OECD 301C | |

| Ti–O Stretching (FT-IR) | 450–600 cm⁻¹ | FT-IR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.